molecular formula C12H26O2Si B11874907 (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

Katalognummer: B11874907
Molekulargewicht: 230.42 g/mol
InChI-Schlüssel: IAKVQZKBAVMFAQ-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is a chemical compound that features a cyclohexane ring with a hydroxyl group and a tert-butyl(dimethyl)silyl ether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol typically involves the protection of a hydroxyl group on a cyclohexanol derivative using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the desired silyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is unique due to its specific stereochemistry and the stability provided by the tert-butyl(dimethyl)silyl group. This stability makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of hydroxyl groups are required.

Eigenschaften

Molekularformel

C12H26O2Si

Molekulargewicht

230.42 g/mol

IUPAC-Name

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1

InChI-Schlüssel

IAKVQZKBAVMFAQ-MNOVXSKESA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@H]1O

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.